molecular formula C13H7Br2NS B2647587 6,8-Dibromo-2-thiophen-2-ylquinoline CAS No. 860789-77-1

6,8-Dibromo-2-thiophen-2-ylquinoline

Cat. No.: B2647587
CAS No.: 860789-77-1
M. Wt: 369.07
InChI Key: PTYRKABTXKOOKE-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-thiophen-2-ylquinoline is a synthetically designed organic compound of significant interest in medicinal chemistry and chemical biology research. It features a quinoline scaffold, a privileged structure in drug discovery, fused with a thiophene heterocycle. The bromine atoms at the 6 and 8 positions serve as reactive handles for further synthetic elaboration via cross-coupling reactions, making this compound a valuable chemical intermediate for generating diverse libraries of novel derivatives . The core scaffolds present in this compound are associated with a wide range of biological activities. Quinoline derivatives are extensively investigated for their potent anticancer properties, demonstrating efficacy through various mechanisms such as acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . Furthermore, both quinoline and thiophene motifs are frequently found in compounds with documented antimicrobial and antifungal activities . The specific substitution pattern on this quinoline-thiophene hybrid structure makes it a promising lead compound for researchers developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This product is supplied for research and further manufacturing applications only and is strictly not intended for diagnostic or therapeutic human use. Researchers are encouraged to explore its potential as a key intermediate in the synthesis of more complex molecules or to investigate its intrinsic biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dibromo-2-thiophen-2-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br2NS/c14-9-6-8-3-4-11(12-2-1-5-17-12)16-13(8)10(15)7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYRKABTXKOOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Construction and Functionalization of 6,8 Dibromo 2 Thiophen 2 Ylquinoline and Its Analogues

Strategies for Quinoline (B57606) Core Elaboration

The formation of the fundamental quinoline scaffold is the initial critical phase in the synthesis of 6,8-Dibromo-2-thiophen-2-ylquinoline. Various methods have been developed for quinoline synthesis, with the Friedländer reaction being a prominent and historically significant approach.

Friedländer Reaction and its Modern Adaptations for Quinoline Synthesis

The Friedländer synthesis is a widely utilized chemical reaction for the formation of quinoline derivatives. wikipedia.orgjk-sci.com This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. organic-chemistry.orgresearchgate.net The reaction can be catalyzed by either acids or bases and proceeds through an initial condensation followed by a cyclodehydration step. jk-sci.comresearchgate.net

In the context of synthesizing a precursor for this compound, a plausible Friedländer approach would involve the reaction of a 2-aminobenzaldehyde (B1207257) or a related derivative with 1-(thiophen-2-yl)ethan-1-one. This would directly install the thiophene (B33073) moiety at the 2-position of the quinoline ring.

Reaction Scheme: Friedländer Synthesis of 2-(Thiophen-2-yl)quinoline

2-Aminobenzaldehyde + 1-(Thiophen-2-yl)ethan-1-one → 2-(Thiophen-2-yl)quinoline + H₂O

Modern adaptations of the Friedländer synthesis often employ various catalysts to improve yields and reaction conditions. Catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids have been shown to be effective. wikipedia.org Microwave irradiation has also been utilized to accelerate the reaction, often in conjunction with catalysts like p-toluenesulfonic acid under solvent-free conditions, offering a more environmentally friendly approach. organic-chemistry.org The choice of catalyst and conditions can be tailored based on the specific substrates used.

Alternative Cyclization and Annulation Approaches to the Quinoline System

Beyond the Friedländer synthesis, several other methods exist for constructing the quinoline core. These alternative strategies can offer different substrate scopes and regioselectivities. Notable examples include the Skraup, Doebner-von Miller, and Combes quinoline syntheses, although these typically lead to different substitution patterns than what is required for a 2-substituted quinoline like 2-(thiophen-2-yl)quinoline. researchgate.net

More contemporary methods involve transition metal-catalyzed cyclization and annulation reactions. For instance, palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines has been developed as a route to quinoline derivatives. These methods often exhibit high functional group tolerance and proceed under relatively mild conditions. Another approach involves the acid-promoted three-component cyclization of 2-methylquinolines, sulfur powder, and specific aldehydes to form thiophene-substituted quinolines, showcasing a metal-free strategy for assembling complex heterocyclic systems. researchgate.net

Regioselective Halogenation Techniques for the Quinoline Scaffold

Once the 2-(thiophen-2-yl)quinoline core is synthesized, the next crucial step is the introduction of bromine atoms at the 6- and 8-positions. This requires a highly regioselective bromination method.

Bromination Protocols and Positional Control

The bromination of quinoline and its derivatives is an electrophilic aromatic substitution reaction. The positions of substitution are dictated by the directing effects of the existing substituents and the inherent reactivity of the quinoline ring system. For the synthesis of this compound, direct bromination of 2-(thiophen-2-yl)quinoline is a potential pathway. The presence of the electron-donating nitrogen atom in the quinoline ring activates the benzenoid ring towards electrophilic attack, primarily at the 5-, 6-, and 8-positions.

Studies on the bromination of substituted quinolines have shown that it is possible to achieve dibromination at the 6- and 8-positions. For example, the direct bromination of 1,2,3,4-tetrahydroquinoline (B108954) can lead to the formation of 6,8-dibromo-1,2,3,4-tetrahydroquinoline, which can then be aromatized to 6,8-dibromoquinoline (B11842131). nih.govresearchgate.net Similarly, the bromination of 2-methoxyquinoline (B1583196) has been shown to occur at the 6- and 8-positions. rsc.org This suggests that the 2-thiophen-2-yl substituent may also direct bromination to these positions.

The reaction is typically carried out using molecular bromine (Br₂) in a suitable solvent, such as chloroform (B151607) or acetic acid. researchgate.net The stoichiometry of the bromine used is critical to control the degree of bromination. Using at least two equivalents of bromine would be necessary to achieve the desired dibrominated product.

Reaction Scheme: Bromination of 2-(Thiophen-2-yl)quinoline

2-(Thiophen-2-yl)quinoline + 2 Br₂ → this compound + 2 HBr

Introduction of the Thiophene Moiety via Transition Metal-Catalyzed Cross-Coupling Reactions

An alternative and powerful strategy for the synthesis of this compound involves the use of transition metal-catalyzed cross-coupling reactions. This approach typically involves the synthesis of a dihalogenated quinoline precursor, followed by the coupling of a thiophene-containing organometallic reagent.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. nih.gov In this context, it would involve the reaction of a dihalogenated quinoline derivative, such as 6,8-dibromo-2-chloroquinoline (B13280676) or 6,8-dibromo-2-bromoquinoline, with thiophene-2-boronic acid or its corresponding ester. This reaction is catalyzed by a palladium(0) complex. nih.gov

A plausible synthetic route would begin with the synthesis of 6,8-dibromoquinoline. nih.gov This intermediate could then be halogenated at the 2-position to create a suitable handle for the cross-coupling reaction. The subsequent Suzuki-Miyaura coupling with thiophene-2-boronic acid would then furnish the final product.

Reaction Scheme: Suzuki-Miyaura Cross-Coupling

6,8-Dibromo-2-haloquinoline + Thiophene-2-boronic acid --(Pd catalyst, base)--> this compound

This method offers the advantage of building the molecule in a modular fashion, allowing for the late-stage introduction of the thiophene moiety. A variety of palladium catalysts and ligands can be employed to optimize the reaction, with common choices including tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand. nih.govmdpi.com A base, such as sodium carbonate or potassium phosphate, is also required for the reaction to proceed. nih.govmdpi.com The reaction conditions, including the choice of solvent, temperature, and catalyst system, are crucial for achieving high yields and selectivity. mdpi.com

The following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving thiophene boronic acids.

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O90
Pd(OAc)₂PPh₃Na₂CO₃Toluene (B28343)/H₂O100
Pd(dppf)Cl₂-K₂CO₃DMF/H₂O80

Stille Cross-Coupling and Related Methods for Thiophene Linkage

The Stille cross-coupling reaction offers a powerful alternative to the Suzuki-Miyaura method for forging the C2-thiophene bond on the quinoline core. This reaction involves the coupling of an organotin reagent (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. elsevierpure.comresearchgate.net For the synthesis of this compound, this would typically involve the reaction of 2-(tributylstannyl)thiophene (B31521) with a 2-halo-6,8-dibromoquinoline.

A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. nih.gov The reaction mechanism proceeds through a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. elsevierpure.com The transmetalation step is often rate-limiting.

Typical catalysts for the Stille reaction include Pd(PPh₃)₄ or combinations of a Pd(0) or Pd(II) source with phosphine ligands, such as PdCl₂(PPh₃)₂. osti.gov Reactions are often carried out in non-polar, anhydrous solvents like toluene or THF at elevated temperatures. osti.govnih.gov In some cases, additives can significantly enhance the reaction rate. For instance, the inclusion of copper(I) salts has been shown to have a synergistic effect, accelerating the coupling of various aryl bromides. nih.gov

An important consideration in Stille couplings is the potential for side reactions, most notably the homocoupling of the organostannane reagent. elsevierpure.com Careful control of reaction conditions, including catalyst choice and temperature, is necessary to suppress this pathway. Despite the toxicity of organotin compounds, the reliability and broad scope of the Stille reaction make it a valuable tool, particularly in complex syntheses where the mild conditions and functional group tolerance are paramount. nih.govijpsjournal.com A study on the Stille coupling of thienyltributyl stannate with 4,8-dibromobenzo[1,2-d:4,5-d']bis( elsevierpure.comorganic-chemistry.orgthiadiazole) demonstrated that the reaction proceeds efficiently in refluxing toluene with PdCl₂(PPh₃)₂ as the catalyst, yielding the bis-thienyl product. This provides a strong precedent for the successful application of this method to the 6,8-dibromoquinoline system. osti.gov

Other Emerging Cross-Coupling Strategies (e.g., Fe, Ru, Ni, Cu-catalyzed)

While palladium has dominated the field of cross-coupling catalysis, significant research has been directed towards developing more sustainable and economical methods using earth-abundant first-row transition metals like iron (Fe), nickel (Ni), and copper (Cu).

Iron-catalyzed cross-coupling reactions are highly attractive due to iron's low cost and low toxicity. Fe-catalyzed systems, often using catalysts like Fe(acac)₃, have been developed for the cross-coupling of alkyl and aryl Grignard reagents with various electrophiles, including alkyl aryl thioethers. Furthermore, synergistic Cu/Fe co-catalytic systems have been reported for C-S cross-coupling reactions between thiols and aryl halides, which could be relevant for constructing the thiophene ring itself.

Nickel-catalyzed reactions have emerged as powerful alternatives to palladium, often displaying unique reactivity and the ability to activate less reactive electrophiles like aryl chlorides and fluorosulfates. Various Ni-catalyst systems have been developed for C-N and C-C bond-forming reactions involving heteroaryl halides, demonstrating their potential applicability in synthesizing precursors to or analogues of the target molecule. elsevierpure.com Dual catalytic systems, such as those combining nickel with an iridium photocatalyst, allow for reactions to proceed under very mild conditions using visible light. elsevierpure.com

Copper-catalyzed reactions are particularly well-established for the formation of carbon-heteroatom bonds. The Ullmann condensation, a classic Cu-mediated reaction, has been modernized into efficient catalytic protocols for C-N, C-O, and C-S bond formation. Ligand-free systems using simple copper salts like CuI have been developed for the coupling of aryl iodides with thiols, providing a straightforward route to aryl sulfides. organic-chemistry.org Such methods are valuable for synthesizing thiophene-containing structures and their precursors.

While direct application of these emerging catalysts to the specific synthesis of this compound may not yet be widely documented, the rapid progress in this field suggests that Fe, Ni, and Cu-based methodologies will provide viable and sustainable synthetic routes in the near future.

Post-Synthetic Transformations and Derivatization of the this compound Core

Once the this compound core is synthesized, the two bromine atoms serve as versatile handles for further functionalization. This allows for the creation of a library of derivatives with tailored electronic and steric properties. Additionally, the thiophene ring and the quinoline nitrogen atom are also amenable to modification.

The bromine atoms at the C6 and C8 positions of the quinoline ring are prime sites for subsequent cross-coupling reactions. This enables a modular and sequential approach to building molecular complexity. Bromoquinolines are well-established precursors for a variety of disubstituted derivatives. nih.gov

A powerful strategy is the use of sequential cross-coupling reactions, where the two bromine atoms are reacted in separate, controlled steps. nih.gov This can be achieved by exploiting the differential reactivity of the C6-Br and C8-Br bonds or by carefully controlling the stoichiometry of the reagents. For instance, a first Suzuki-Miyaura or Stille coupling can be performed using one equivalent of an organoboron or organotin reagent to install a new group at one of the positions. The resulting mon-substituted bromo-thienylquinoline can then be isolated and subjected to a second, different cross-coupling reaction to introduce a second, distinct functional group at the remaining bromine position. This iterative approach provides access to unsymmetrically substituted quinolines, which would be difficult to prepare otherwise.

The same catalytic systems discussed for the initial synthesis (e.g., palladium/phosphine complexes) are generally applicable for these subsequent transformations. The conditions for the second coupling might need to be adjusted (e.g., using a more active catalyst or higher temperature) if the remaining bromide is less reactive due to electronic or steric effects from the newly introduced groups. nih.gov

Beyond the bromine centers, both the thiophene ring and the quinoline nitrogen offer opportunities for derivatization.

The thiophene ring , being an electron-rich aromatic system, is susceptible to electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. elsevierpure.com These reactions would likely occur at the C5 position of the thiophene ring, which is activated by the sulfur atom and is sterically accessible. Such modifications can introduce new functional groups that can alter the molecule's properties or serve as handles for further chemistry. Direct C-H activation/arylation is another advanced strategy that could potentially functionalize the thiophene ring, for example, at the C4 position, which is often difficult to achieve through other means.

The quinoline nitrogen is a Lewis basic site and can be derivatized in several ways. It can be protonated to form salts or coordinated to metal centers. A common chemical modification is oxidation to the corresponding quinoline N-oxide. The introduction of the N-oxide group significantly alters the electronic properties of the quinoline ring system, making it more electron-deficient. This change in reactivity can be exploited to direct further functionalization. For example, quinoline N-oxides are often used as substrates in palladium-catalyzed C-H activation reactions, which can selectively introduce new aryl or heteroaryl groups at the C2 position. While the C2 position of the target molecule is already occupied, related C-H functionalization methodologies could potentially be adapted to modify other positions on the quinoline core.

Acceptorless Dehydrogenative Coupling Reactions for Quinoline Derivatives

Acceptorless dehydrogenative coupling (ADC) has emerged as a powerful and atom-economical strategy for the synthesis of N-heterocycles. rsc.org This methodology avoids the use of stoichiometric oxidants, producing only hydrogen gas and water as byproducts. rsc.org The general approach for quinoline synthesis via ADC involves the reaction of a 2-aminobenzyl alcohol with a ketone or a secondary alcohol, catalyzed by a transition metal complex.

The proposed synthesis of this compound through this method would commence with the appropriately substituted starting materials: 2-amino-3,5-dibromobenzyl alcohol and a suitable thiophene-based ketone, such as 2-acetylthiophene. The synthesis of 2-amino-3,5-dibromobenzyl alcohol can be achieved by the reduction of 2-amino-3,5-dibromobenzaldehyde (B195418). chemicalbook.com This aldehyde precursor is accessible through the bromination of 2-aminobenzaldehyde, which can be prepared by the reduction of o-nitrobenzaldehyde. patsnap.comgoogle.com

The core of the ADC process lies in the catalytic cycle. Initially, the catalyst facilitates the dehydrogenation of the 2-aminobenzyl alcohol to the corresponding 2-aminobenzaldehyde in situ. This is followed by a condensation reaction between the generated aldehyde and the enolate of the ketone (in this case, 2-acetylthiophene). Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring. The final step involves aromatization to yield the stable quinoline product.

While a specific study detailing the synthesis of this compound via acceptorless dehydrogenative coupling is not available, extensive research on analogous systems provides a strong basis for its feasibility. Various transition metal catalysts, particularly those based on ruthenium and iridium, have proven effective in promoting such transformations. rsc.orgnih.gov

For instance, studies have demonstrated the successful synthesis of a wide range of 2-substituted quinolines through the acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with various ketones in the presence of a water-soluble iridium catalyst. nih.govorganic-chemistry.org These reactions typically proceed in high yields and exhibit good functional group tolerance. organic-chemistry.org

To illustrate the potential reaction conditions and outcomes, the following table presents data from analogous acceptorless dehydrogenative coupling reactions for the synthesis of various quinoline derivatives.

2-Aminobenzyl Alcohol DerivativeKetone/Secondary AlcoholCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aminobenzyl alcoholAcetophenone[CpIr(6,6'-(OH)2bpy)(H2O)][OTf]2KOHWater1001289 organic-chemistry.orgdoi.org
2-Aminobenzyl alcohol4-Methylacetophenone[CpIr(6,6'-(OH)2bpy)(H2O)][OTf]2KOHWater1001291 organic-chemistry.orgdoi.org
2-Aminobenzyl alcohol4-Methoxyacetophenone[CpIr(6,6'-(OH)2bpy)(H2O)][OTf]2KOHWater1001285 organic-chemistry.orgdoi.org
2-Aminobenzyl alcohol4-Chloroacetophenone[CpIr(6,6'-(OH)2bpy)(H2O)][OTf]2KOHWater1001282 organic-chemistry.orgdoi.org
5-Methyl-2-aminobenzyl alcoholAcetophenone[CpIr(6,6'-(OH)2bpy)(H2O)][OTf]2KOHWater1001286 organic-chemistry.orgdoi.org
5-Chloro-2-aminobenzyl alcoholAcetophenone[CpIr(6,6'-(OH)2bpy)(H2O)][OTf]2KOHWater1001281 organic-chemistry.orgdoi.org

This synthetic strategy offers a greener alternative to classical methods for quinoline synthesis, such as the Friedländer annulation, which often requires harsher conditions and may generate stoichiometric byproducts. wikipedia.orgorganic-chemistry.org The Friedländer synthesis, however, remains a viable and direct route, with studies showing the successful reaction of 2-amino-3,5-dibromobenzaldehyde with various acetophenones to yield 6,8-dibromo-2-arylquinolines. amazonaws.com

The functionalization of the resulting this compound can be further explored through various cross-coupling reactions, leveraging the reactivity of the bromine atoms on the quinoline core to introduce additional molecular diversity.

Photophysical Characteristics and Optoelectronic Applications of 6,8 Dibromo 2 Thiophen 2 Ylquinoline Analogues

Electronic Absorption and Emission Spectroscopy

The interaction of molecules like 6,8-Dibromo-2-thiophen-2-ylquinoline with light is fundamental to understanding their potential in optoelectronic applications. This is chiefly examined through UV-Vis absorption and fluorescence spectroscopy.

The UV-Vis absorption spectrum of 2-thienylquinoline analogues is dictated by the electronic transitions within their π-conjugated systems. The quinoline (B57606) and thiophene (B33073) rings both act as chromophores. Typically, quinoline-based compounds exhibit absorption bands corresponding to π–π* transitions. For instance, studies on 2-(2-quinolyl)thiophen derivatives show that they absorb light in the ultraviolet and visible regions, with excited states that are mainly π–π* in character rsc.org.

The introduction of bromine atoms, as in this compound, is expected to influence the absorption profile. Halogen substitution can lead to a bathochromic (red) shift in the absorption maxima due to the "heavy atom effect," which can also influence luminescence properties researchgate.net. The electron-withdrawing nature of bromine can modulate the energy levels of the molecular orbitals, thereby altering the energy required for electronic transitions. Research on other brominated quinolines confirms that substitutions on the quinoline ring significantly impact their electronic absorption spectra researchgate.net.

Fluorescence is a key characteristic of many quinoline-thiophene systems, making them suitable for applications as emitters. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state, are critical parameters. wikipedia.org.

For analogues like 2-(thiophen-2-yl)quinazoline derivatives, which share a similar conjugated backbone, fluorescence emission can range from blue to green depending on the specific functional groups attached. For example, certain derivatives exhibit green light emission, while others with different substituents emit in the blue region of the spectrum researchgate.net. The quantum yields for some of these related compounds have been reported to be as high as 54% researchgate.net.

Table 1: Photophysical Properties of Selected 2-Thienylquinoline Analogues and Related Compounds
Compound/Analogue ClassAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Quantum Yield (Φf)Fluorescence Lifetime (τ, ns)Reference
Pyrrolylquinoline-BF2 Chelate (in THF)284, 4705100.003Not Reported mdpi.com
Pyrrolylquinoline-BPh2 Chelate (in THF)286, 4806930.005Not Reported mdpi.com
Thiophene-substituted Pyrazoline (TPYR)366446Not ReportedNot Reported researchgate.net
Quinoline Derivative 4hNot ReportedNot Reported (Green Emission)0.786.20 nih.gov
Quinolinium-Thiophene Compound 3Not ReportedNot Reported0.07 (in DCM)1.9 ms (B15284909) (RTP) nih.gov

Electronic Tuning through Structural Modifications

The electronic and photophysical properties of the this compound framework can be strategically tuned through chemical modifications. The core structure itself is a donor-acceptor (D-A) type system, where the electron-rich thiophene ring can act as a donor and the quinoline moiety as an acceptor. The properties of such systems are highly sensitive to the introduction of different substituents researchgate.net.

The two bromine atoms on the quinoline ring act as electron-withdrawing groups, which would lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification can influence the band gap of the material and, consequently, its absorption and emission wavelengths nih.govnih.gov. Functionalization at other positions, for example by adding electron-donating groups, could create a "push-pull" structure, which is a common strategy for developing materials with strong intramolecular charge transfer (ICT) character, often leading to high fluorescence quantum yields and solvatochromism (a change in color with solvent polarity) researchgate.net.

Potential Applications in Organic Electronic Materials and Devices

Based on their photophysical properties, this compound and its analogues are promising candidates for use in various organic electronic devices.

The inherent fluorescence of the 2-thienylquinoline core makes these compounds natural candidates for use as fluorophores. Analogous quinoline derivatives have been investigated as biomolecular markers and molecular probes nih.gov. The tunability of their emission color through structural modification allows for the design of emitters across the visible spectrum, from blue to green and potentially red researchgate.netnih.gov. While the bromine atoms in the target compound might quench fluorescence, this effect could be harnessed to create sensors where fluorescence is "turned on" by a chemical reaction that removes or alters the bromine substituents.

The development of efficient and stable emitter materials is crucial for Organic Light-Emitting Diode (OLED) technology. Quinoline derivatives, such as the well-known 8-hydroxyquinoline (B1678124) metal complexes (e.g., Alq3), are widely used in OLEDs due to their excellent thermal stability and luminescent properties mdpi.com.

Compounds based on the 2-thienylquinoline scaffold possess the necessary attributes for OLED applications. Their high fluorescence quantum yields (in optimized structures) and tunable emission wavelengths are highly desirable for creating efficient light-emitting layers nih.gov. The donor-acceptor nature of the molecule can facilitate charge injection and transport, which are critical for device performance. The ordered arrangement of such molecules in crystalline thin films can lead to high carrier mobility, a key factor in developing high-performance OLEDs rsc.org. While the heavy-atom effect from bromine might favor applications in phosphorescent OLEDs (PhOLEDs) by promoting triplet exciton (B1674681) formation, this would require careful molecular design to achieve efficient room-temperature phosphorescence.

Computational and Theoretical Investigations of 6,8 Dibromo 2 Thiophen 2 Ylquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. However, specific DFT studies on 6,8-Dibromo-2-thiophen-2-ylquinoline are not found in the reviewed literature.

Elucidation of Electronic Structure and Frontier Molecular Orbitals

A detailed analysis of the electronic structure and the frontier molecular orbitals (HOMO and LUMO) of this compound, which would be crucial for understanding its reactivity and electronic properties, has not been documented.

Prediction of Spectroscopic Data

There are no available studies that present computationally predicted spectroscopic data (such as NMR, IR, or UV-Vis spectra) for this compound based on DFT calculations.

Mechanistic Insights into Reaction Pathways

Computational investigations into the potential reaction pathways involving this compound, which would provide valuable mechanistic insights, have not been reported.

Molecular Modeling and Dynamics Simulations

Similarly, the application of molecular modeling and dynamics simulations to study the conformational behavior, intermolecular interactions, and dynamic properties of this compound is an area that remains to be explored.

Quantitative Structure-Property Relationship (QSPR) Studies for Material Science Applications

No QSPR studies have been published that specifically correlate the structural features of this compound with its potential properties for material science applications.

Coordination Chemistry and Ligand Applications of 6,8 Dibromo 2 Thiophen 2 Ylquinoline

Synthesis of Coordination Complexes Utilizing 6,8-Dibromo-2-thiophen-2-ylquinoline as a Ligand

The complexation of this compound with transition metals is expected to follow well-known coordination chemistry principles. The lone pair of electrons on the quinoline (B57606) nitrogen makes it a prime site for binding to Lewis acidic metal centers.

Copper(I)/Copper(II): Copper complexes are frequently synthesized by reacting the ligand with a copper(II) salt, such as copper(II) chloride, often in a solvent like methanol (B129727) or ethanol. ekb.egmdpi.comnih.gov For example, the synthesis of copper(II) complexes with halogen-substituted 8-hydroxyquinolines has been achieved by mixing solutions of the ligand and a copper(II) salt at temperatures ranging from ambient to 60 °C. mdpi.com Similarly, copper(II) complexes with thiosemicarbazone ligands have been obtained by reacting the ligand with CuCl₂·2H₂O in methanol in the presence of a base like triethylamine. nih.gov It is anticipated that this compound would react under similar conditions to form copper complexes.

Iridium(III): The synthesis of iridium(III) complexes, particularly cyclometalated complexes which are noted for their photophysical properties, often involves a multi-step process. Typically, the ligand is reacted with an iridium precursor like IrCl₃·3H₂O in a high-boiling solvent mixture, such as 2-ethoxyethanol (B86334) and water, to form a chloro-bridged dimer. This dimer can then be reacted with an ancillary ligand to yield the final monomeric complex. nih.gov This methodology has been successfully applied to synthesize various quinoline-based Ir(III) complexes. nih.gov

Palladium(II): Palladium(II) complexes with N-donor ligands are of significant interest, especially for their catalytic applications. The synthesis of such complexes typically involves the reaction of the ligand with a palladium(II) precursor, such as K₂PdCl₄ or [PdCl₂(COD)] (COD = 1,5-cyclooctadiene). fayoum.edu.egnih.gov For instance, thiophene-based imino-pyridyl ligands have been successfully reacted with [PdCl₂(COD)] to form the corresponding palladium(II) complexes. fayoum.edu.eg Likewise, various palladium(II) complexes with derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) have been synthesized and characterized. nih.govresearchgate.net A similar approach would likely be effective for the complexation of this compound.

Structural Characterization of Metal Complexes

The structural characterization of metal complexes formed with this compound would rely on standard analytical techniques. While crystal structures for complexes of this specific ligand are not available, analysis of related structures provides insight into the expected coordination modes and geometries.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, revealing bond lengths, bond angles, and the coordination geometry around the metal center. For instance, X-ray crystallography has confirmed a distorted square planar geometry for palladium(II) centers in complexes with thiophene-containing imino-pyridyl ligands. fayoum.edu.eg Similarly, palladium(II) complexes of 8-aminoquinoline derivatives have also been fully characterized by X-ray crystallography. nih.gov

Spectroscopic methods are crucial for characterization in the absence of single crystals.

NMR Spectroscopy (¹H and ¹³C): Provides information about the ligand's environment upon coordination. A downfield shift of the proton signals near the coordinating nitrogen atom is typically observed.

FT-IR Spectroscopy: Can confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the quinoline and thiophene (B33073) rings.

Based on analogous compounds, palladium(II) and copper(II) complexes are likely to adopt square planar geometries, while iridium(III) complexes would be expected to exhibit an octahedral coordination environment. mdpi.comnih.govfayoum.edu.eg

Table 1: Representative Coordination Geometries of Related Ligand-Metal Complexes
Metal CenterRelated Ligand TypeObserved GeometryCharacterization TechniqueReference
Palladium(II)Thiophene-imino-pyridylDistorted Square PlanarX-ray Crystallography fayoum.edu.eg
Palladium(II)8-Aminoquinoline derivativeSquare PlanarX-ray Crystallography nih.gov
Iridium(III)Quinoline-based C^N ligandOctahedralNMR, Mass Spectrometry nih.gov
Copper(II)Halogenated 8-HydroxyquinolineDistorted Square Planar / Square PyramidalX-ray Crystallography mdpi.com

Catalytic Applications of Metal-Ligand Complexes

Metal complexes derived from ligands containing thiophene and N-heterocyclic moieties have shown promise in catalysis. In particular, palladium complexes are renowned for their utility in cross-coupling reactions.

While no catalytic studies have been reported for complexes of this compound, related thiophene-based imino-pyridyl palladium(II) complexes have been successfully employed as catalyst precursors for Heck coupling reactions. fayoum.edu.eg These catalysts have demonstrated significant activity in the olefination of aryl halides, with their effectiveness influenced by the electronic and steric properties of the substituents on the ligand backbone. The presence of a bromine substituent on the thiophene ring in these related complexes was found to enhance catalytic activity. fayoum.edu.eg This suggests that palladium complexes of this compound could also be effective catalysts for similar carbon-carbon bond-forming reactions, with the dibromo-substitution potentially influencing catalyst stability and activity.

Development of Luminescent Metal-Organic Frameworks and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comresearchgate.net The properties of these materials, including luminescence, are highly dependent on the nature of the organic linker. scienceopen.comresearchgate.net Ligands with extended π-systems, such as quinoline and thiophene derivatives, are excellent candidates for constructing luminescent MOFs and CPs. rsc.orgresearchgate.net

Although this compound has not been explicitly reported as a linker, related functionalized quinoline ligands have been used to synthesize luminescent MOFs. For example, a zirconium(IV)-based MOF using quinoline-2,6-dicarboxylic acid as the organic linker has been synthesized and shown to be an effective fluorescent sensor. rsc.org The inherent luminescence of many MOFs arises from the organic linker itself. researchgate.netscienceopen.com

Furthermore, thiophene-containing ligands have been incorporated into coordination polymers. Ruthenium(II) complexes with 2,6-di(quinolin-8-yl)pyridine ligands featuring appended thiophene units have been electropolymerized to form redox-stable, emissive films. researchgate.net This demonstrates the utility of combining quinoline and thiophene moieties within a single ligand structure for the development of functional polymeric materials. Given its rigid structure and conjugated π-system, this compound represents a promising, albeit unexplored, building block for the design of novel luminescent MOFs and coordination polymers.

Future Research Trajectories and Advanced Synthetic Strategies for Dibromo Thiophene Quinoline Architectures

Exploration of Sustainable and Green Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often involve hazardous chemicals, harsh reaction conditions, and significant solvent use. nih.govresearchgate.net However, the paradigm is shifting towards green chemistry to address economic and environmental concerns. nih.govresearchgate.net Future efforts in synthesizing 6,8-Dibromo-2-thiophen-2-ylquinoline and related architectures will focus on sustainable and eco-friendly methodologies.

Key green approaches include:

Microwave-Assisted Synthesis (MAS): This technique uses microwave radiation to significantly accelerate reaction times and improve yields compared to conventional heating. researchgate.netijpsjournal.com For instance, a clean and rapid route for synthesizing 2-aryl-4-ferrocenyl-quinoline derivatives has been developed using microwave irradiation in water, highlighting the potential for solvent reduction and efficiency. researchgate.net

Ultrasound Irradiation: Sonication provides an alternative energy source that can enhance reaction rates and yields in the synthesis of quinoline compounds. nih.govijpsjournal.com

Solvent-Free and Catalyst-Free Reactions: A notable advancement is the development of metal- and solvent-free synthesis of 2-benzyl-4-arylquinoline derivatives using molecular iodine, which proceeds at elevated temperatures, avoiding metal waste. rsc.org Similarly, nanocatalysts are being employed for solvent-free syntheses, allowing for easy catalyst recovery and reuse. nih.gov

Use of Greener Solvents and Catalysts: The use of environmentally benign solvents like ethanol, water, and glycerol (B35011) is a key aspect of green quinoline synthesis. researchgate.netresearchgate.net Formic acid and various reusable solid acid catalysts have also been identified as effective and eco-friendly options. ijpsjournal.commdpi.com One-pot multicomponent reactions (MCRs) further enhance sustainability by constructing complex molecules in a single step with high atom economy. rsc.org

These strategies collectively aim to minimize waste, reduce energy consumption, and avoid toxic reagents, aligning the synthesis of dibromo-thiophene-quinoline architectures with the principles of sustainable chemistry. researchgate.net

Design and Synthesis of Novel Derivatives for Enhanced Optoelectronic Performance

Thiophene-based conjugated materials are central to the development of organic electronics due to their excellent electronic and optical properties. numberanalytics.comacs.org The this compound scaffold is an excellent candidate for creating novel optoelectronic materials. The bromine atoms at the 6- and 8-positions serve as versatile handles for introducing a wide array of functional groups via cross-coupling reactions, allowing for the fine-tuning of the molecule's electronic structure. nih.gov

Derivatization can modulate key optoelectronic parameters:

Tuning HOMO/LUMO Levels: By adding electron-donating or electron-withdrawing groups, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely adjusted. researchgate.nettaylorfrancis.com This is crucial for optimizing charge injection and transport in devices.

Band Gap Engineering: The energy band gap, which determines the absorption and emission properties of the material, can be controlled through structural modifications. mdpi.com For example, creating donor-acceptor (D-A) systems within the molecule can lower the band gap, shifting absorption to longer wavelengths, which is beneficial for organic photovoltaics (OPVs). taylorfrancis.comelectrochemsci.org

Enhanced Photoluminescence: Inserting substituted phenylene rings into polythiophene backbones has been shown to improve photoluminescence efficiency, a strategy that could be applied to derivatives of the target compound for use in organic light-emitting diodes (OLEDs). acs.org

The strategic design of derivatives can lead to materials with tailored properties for specific applications in OLEDs, OPVs, and organic field-effect transistors (OFETs). numberanalytics.comresearchgate.net

Table 1: Potential Optoelectronic Properties of Hypothetical 6,8-Disubstituted-2-thiophen-2-ylquinoline Derivatives Note: The data below is illustrative, based on properties of related thiophene-based copolymers and D-A systems to demonstrate the effect of functionalization.

Integration into Polymeric and Supramolecular Systems for Advanced Functional Materials

The this compound unit is an ideal building block for constructing larger, functional systems like conjugated polymers and supramolecular assemblies. The two bromine atoms allow it to act as a monomer in polymerization reactions.

Polymer Synthesis: Thiophene-based polymers are renowned for their applications in electronics and energy. numberanalytics.comnumberanalytics.com Using techniques like Yamamoto or Stille coupling, the dibromo-thiophene-quinoline monomer can be polymerized to create novel donor-acceptor (D-A) type conjugated polymers. researchgate.netresearchgate.net Such polymers could exhibit unique electrochromic properties, changing color in response to an applied voltage, or serve as the active layer in solar cells and LEDs. electrochemsci.org The combination of the electron-donating thiophene (B33073) and electron-accepting quinoline within the polymer backbone can facilitate intramolecular charge transfer, a key feature for many optoelectronic applications. researchgate.net

Supramolecular Assembly: Non-covalent interactions can be used to organize quinoline-based molecules into ordered structures. For example, quinoline derivatives have been designed to act as gelators, forming self-assembled networks in various solvents. rsc.org These materials can exhibit stimuli-responsive behavior, such as changing their fluorescence in response to acids or bases. rsc.org The planar structure of the thiophene-quinoline core could promote π-π stacking, driving the formation of well-ordered supramolecular materials with applications in sensing and electronics.

Application in Emerging Fields of Material Science (e.g., sensors, photocatalysis)

The unique electronic and structural features of dibromo-thiophene-quinoline architectures make them attractive candidates for new applications in material science.

Sensors: Quinoline and thiophene derivatives have been successfully employed as fluorescent chemosensors. rsc.org The quinoline moiety can act as a fluorophore and a metal-complexing agent, while thiophene groups can also serve as signaling units. rsc.orgmdpi.com A sensor based on a thieno[2,3-b]quinoline scaffold was developed to detect various ions through distinct fluorescence responses (enhancement or quenching). nih.gov By functionalizing the 6,8-positions of the target compound, it is possible to design highly selective and sensitive sensors for detecting specific metal ions, anions, or biologically relevant molecules. nih.govresearchgate.net

Photocatalysis: Heterogeneous photocatalysis is a key technology for environmental remediation and green synthesis. mdpi.comdechema.de Semiconductors absorb light to generate electron-hole pairs, which then drive redox reactions. mdpi.com Quinoline derivatives have been investigated for their potential in visible-light-driven photocatalysis. mdpi.com Thiophene-based systems have also been used as organophotocatalysts. The extended π-conjugated system of this compound suggests it could absorb visible light, making it a potential metal-free photocatalyst for organic synthesis or the degradation of pollutants.

Table of Mentioned Compounds

Q & A

Q. What are the standard synthetic routes for preparing 6,8-Dibromo-2-thiophen-2-ylquinoline?

Methodological Answer: The synthesis typically involves bromination of a thiophene-substituted quinoline precursor. For example, bromination at the 6 and 8 positions can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions. Thiophene coupling to the quinoline core is often performed via Suzuki-Miyaura cross-coupling, using a thiophen-2-ylboronic acid derivative and a palladium catalyst (e.g., Pd(PPh₃)₄) in a degassed solvent system (e.g., 1,4-dioxane/water) . Purification via column chromatography (e.g., hexane/ethyl acetate gradient) ensures product isolation.

Q. How can the electronic properties of this compound be characterized experimentally?

Methodological Answer: UV-vis spectroscopy can assess π-π* transitions influenced by bromine substituents. Cyclic voltammetry (CV) in acetonitrile with a tetrabutylammonium perchlorate electrolyte determines redox potentials (HOMO/LUMO levels). NMR spectroscopy (¹H/¹³C) identifies regiochemical substitution patterns, with bromine atoms causing deshielding in adjacent protons. Thermal stability is evaluated via thermogravimetric analysis (TGA) at 10°C/min under nitrogen .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer: Column chromatography with silica gel and a hexane/ethyl acetate gradient is standard. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase resolves closely related impurities .

Advanced Research Questions

Q. How do bromine substituents influence the solid-state packing and crystallinity of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals halogen bonding between bromine atoms and adjacent aromatic systems, affecting packing motifs. Monoclinic symmetry (e.g., space group P2₁/c) is common for such derivatives. Heavy-atom effects from bromine enhance anomalous scattering, improving phasing accuracy .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Methodological Answer: Discrepancies between experimental ¹H NMR shifts and density functional theory (DFT) calculations may arise from solvent effects or dynamic processes. Use 2D NMR (COSY, NOESY) to confirm spin systems and variable-temperature NMR to detect conformational exchange. Compare computational models (e.g., B3LYP/6-311+G(d,p)) with solvent-polarizable continuum models (PCM) to refine predictions .

Q. How can regioselectivity in the bromination of quinoline-thiophene derivatives be mechanistically rationalized?

Methodological Answer: Bromination regioselectivity is governed by electronic (directing effects of thiophene/quinoline) and steric factors. Competitive electrophilic aromatic substitution (EAS) pathways are analyzed using Hammett plots or DFT calculations (e.g., Fukui indices). Isotopic labeling (e.g., deuterated substrates) or kinetic studies under varying temperatures elucidate rate-determining steps .

Q. What are the challenges in optimizing photophysical properties for device applications?

Methodological Answer: Aggregation-caused quenching (ACQ) in thin films can be mitigated by introducing bulky substituents or using host-guest matrices. Time-resolved photoluminescence (TRPL) measures excited-state lifetimes, while transient absorption spectroscopy identifies charge-transfer states. Compare solution vs. solid-state UV-vis spectra to assess aggregation effects .

Q. How do solvent polarity and coordinating ability affect catalytic cross-coupling reactions involving this compound?

Methodological Answer: Polar aprotic solvents (e.g., DMF, THF) stabilize palladium intermediates, enhancing coupling efficiency. Coordinating solvents may deactivate catalysts by binding to Pd(0). Screen solvents using a Design of Experiments (DoE) approach, monitoring reaction progress via GC-MS or in situ IR spectroscopy .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in thermal decomposition profiles (TGA vs. DSC)?

Methodological Answer: TGA mass loss at a specific temperature may not correlate with DSC endotherms if decomposition involves multiple steps (e.g., sublimation followed by degradation). Perform simultaneous TGA-DSC to synchronize thermal events. Complement with evolved gas analysis (EGA) to identify volatile byproducts .

Q. What statistical methods validate reproducibility in synthetic yields across batches?

Methodological Answer: Apply ANOVA to compare yields from ≥3 independent syntheses. Use Grubbs’ test to identify outliers. Optimize reaction parameters (e.g., temperature, catalyst loading) via response surface methodology (RSM) to define robust operating windows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.